2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide
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Overview
Description
2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves the reaction of 2-chloro-5-methylpyrimidine with an appropriate amine and benzoyl chloride. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: A related compound used in similar applications.
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with comparable properties.
Uniqueness
2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific substitution pattern and the presence of the isopropylbenzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17ClN4O |
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Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H17ClN4O/c1-9(2)18-14(21)11-6-4-5-7-12(11)19-13-10(3)8-17-15(16)20-13/h4-9H,1-3H3,(H,18,21)(H,17,19,20) |
InChI Key |
VPMWCBNSERVMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC(C)C)Cl |
Origin of Product |
United States |
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